molecular formula C21H17N9O2S B607661 格鲁美替尼 CAS No. 1642581-63-2

格鲁美替尼

货号 B607661
CAS 编号: 1642581-63-2
分子量: 459.488
InChI 键: RYBLECYFLJXEJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .


Synthesis Analysis

The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .


Molecular Structure Analysis

The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .


Physical And Chemical Properties Analysis

Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .

科研应用

  1. 格鲁美替尼是口服可用的c-Met蛋白酶抑制剂,c-Met蛋白在肿瘤细胞的增殖、存活、侵袭、转移和血管生成中起着关键作用。它破坏了cMet依赖的信号传导途径,在过表达c-Met蛋白或具有恒定激活的c-Met蛋白的肿瘤细胞中诱导细胞死亡(Definitions, 2020)

  2. 已经在治疗具有BRAF异常或神经纤维瘤型1相关低级别胶质瘤的小儿患者中使用,显示出显著的抗肿瘤活性(Fangusaro et al., 2019)

  3. 塞鲁美替尼在小儿低级别胶质瘤中展现出有希望的活性,一项I期临床试验揭示了其在特定剂量下的有效性,并确定了其剂量限制性毒性(Banerjee et al., 2017)

  4. 正在探索塞鲁美替尼在治疗各种癌症,包括黑色素瘤、肺癌和胃癌中的潜力。研究表明其在具有特定基因改变的肿瘤中的疗效,以及识别治疗反应的预测标志的重要性(Dry et al., 2010)

  5. 正在进行关于塞鲁美替尼在管理与癌症治疗相关的皮肤毒性的研究,突出了其在解决特定药物相关毒性方面的潜力(Balagula et al., 2011)

  6. 已经确定了塞鲁美替尼在神经纤维瘤型1相关丛状神经纤维瘤中的疗效,在一项I期临床试验中显示出显著的治疗效果(Dombi et al., 2016)

  7. 一项关于胃癌细胞系的研究将MEK签名与对塞鲁美替尼的敏感性相关联,表明其在确定胃癌治疗反应中的预测价值(Ahn et al., 2017)

  8. 塞鲁美替尼可能具有通过靶向ERK途径来减轻心肌肥厚的潜在应用,表明其在肿瘤学之外的更广泛治疗意义(Li et al., 2016)

未来方向

Glumetinib is currently in Phase II clinical trials for patients with advanced NSCLC harboring MET exon 14 mutations . The results of these trials will provide further insights into the safety and efficacy of Glumetinib in treating cancers .

性质

IUPAC Name

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBLECYFLJXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glumetinib

CAS RN

1642581-63-2
Record name Glumetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glumetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gumarontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
71
Citations
J Ai, Y Chen, X Peng, Y Ji, Y Xi, Y Shen, X Yang… - Molecular cancer …, 2018 - AACR
Because the receptor tyrosine kinase c-Met plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, the c-Met axis represents an attractive therapeutic …
Number of citations: 23 aacrjournals.org
HJ Chen, JJ Yang, X Yang, Q Zhou, M Sun, Y Li… - 2020 - ascopubs.org
… In response to glumetinib, one patient with MET … weeks glumetinib treatment, 4 patients (3 with MET amplification) had a best of response of stable disease. Conclusions: Glumetinib was …
Number of citations: 1 ascopubs.org
J Remon, LEL Hendriks, G Mountzios… - Journal of Thoracic …, 2023 - Elsevier
Targeted therapies have revolutionized the treatment and improved the outcome for oncogene-driven NSCLC and an increasing number of oncogenic driver therapies have become …
Number of citations: 17 www.sciencedirect.com
C Wang, X Lu - Journal of Medicinal Chemistry, 2023 - ACS Publications
… (A)The discovery of glumetinib and the cocrystal structure of 60 bound to MET (PDB code 2WD1). Hydrogen bonds and π–π stacking interactions are indicated by yellow dashed lines to …
Number of citations: 1 pubs.acs.org
H Hayashi, E Nadal, JE Gray, A Ardizzoni, N Caria… - Clinical Lung Cancer, 2022 - Elsevier
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (EGFR-TKIs) are standard of care in the first-line (1L) setting for patients with metastatic non–small cell lung cancer (…
Number of citations: 31 www.sciencedirect.com
G Lamberti, E Andrini, M Sisi, A Rizzo, C Parisi… - Critical reviews in …, 2020 - Elsevier
Lung cancer is the leading cause of cancer death worldwide. In the past decade EGFR, ALK and ROS1 TKIs lead to an unprecedented survival improvement of oncogene-addicted …
Number of citations: 104 www.sciencedirect.com
L Hong, J Zhang, JV Heymach… - Therapeutic Advances in …, 2021 - journals.sagepub.com
… Many other small molecule inhibitors targeting MET are under various stages of development, such as glumetinib (SCC244), AMG-337, foretinib (GSK1363089, XL880), S49076 and …
Number of citations: 41 journals.sagepub.com
Y Wang, R Jin - Canc Cell Res, 2018 - cancercellresearch.org
Mesenchymal-epithelial transition factor gene (Met) is a protein encoded by c-Met proto-oncogene, which involved in the formation, transfer, and invasion of a variety of tumors. …
Number of citations: 1 cancercellresearch.org
T Fujino, K Suda, T Mitsudomi - Expert opinion on emerging drugs, 2020 - Taylor & Francis
… Glumetinib is a highly selective, ATP-competitive small-molecule MET inhibitor. In a preclinical study, the kinase inhibitory activity of glumetinib was equivalent to that of capmatinib […
Number of citations: 35 www.tandfonline.com
T Hida - Expert Review of Precision Medicine and Drug …, 2022 - Taylor & Francis
… Many additional small molecule inhibitors of MET, such as bozitinib, TPX-0022, and glumetinib, are at various phases of development. Unlike ATP-competitive small molecule inhibitors …
Number of citations: 0 www.tandfonline.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。